Methanesulfonamide, N-[5-[(2-hydroxyethyl)amino]-2-thiazolyl]-
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Overview
Description
Methanesulfonamide, N-[5-[(2-hydroxyethyl)amino]-2-thiazolyl]- is a compound that contains a sulfonamide group, which is an organosulfur group with the structure R−S(=O)₂−NR₂. This compound is characterized by its unique combination of a thiazole ring and a hydroxyethylamino group, making it a versatile molecule in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanesulfonamide, N-[5-[(2-hydroxyethyl)amino]-2-thiazolyl]- can be synthesized through the reaction of sulfonyl chlorides with an amine. The general reaction is as follows: [ \text{RSO}_2\text{Cl} + \text{R’}_2\text{NH} \rightarrow \text{RSO}_2\text{NR’}_2 + \text{HCl} ] A base such as pyridine is typically added to absorb the HCl that is generated .
Industrial Production Methods
In industrial settings, the production of methanesulfonamide derivatives often involves large-scale reactions using sulfonyl chlorides and amines under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonamide, N-[5-[(2-hydroxyethyl)amino]-2-thiazolyl]- undergoes various types of chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonamide group typically yields sulfonic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
Methanesulfonamide, N-[5-[(2-hydroxyethyl)amino]-2-thiazolyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its antibacterial and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methanesulfonamide, N-[5-[(2-hydroxyethyl)amino]-2-thiazolyl]- involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A precursor to many sulfa drugs with similar antibacterial properties.
Sulfamethoxazole: A widely used antibiotic with a similar sulfonamide group.
Hydrochlorothiazide: A diuretic that also contains a sulfonamide group.
Uniqueness
Methanesulfonamide, N-[5-[(2-hydroxyethyl)amino]-2-thiazolyl]- is unique due to its combination of a thiazole ring and a hydroxyethylamino group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets compared to other sulfonamide-based compounds .
Properties
CAS No. |
828920-52-1 |
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Molecular Formula |
C6H11N3O3S2 |
Molecular Weight |
237.3 g/mol |
IUPAC Name |
N-[5-(2-hydroxyethylamino)-1,3-thiazol-2-yl]methanesulfonamide |
InChI |
InChI=1S/C6H11N3O3S2/c1-14(11,12)9-6-8-4-5(13-6)7-2-3-10/h4,7,10H,2-3H2,1H3,(H,8,9) |
InChI Key |
QOUHBSDXNHLFQV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=NC=C(S1)NCCO |
Origin of Product |
United States |
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